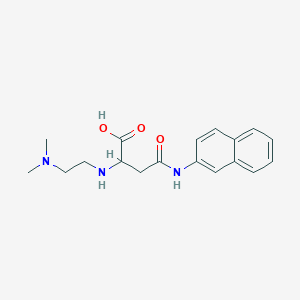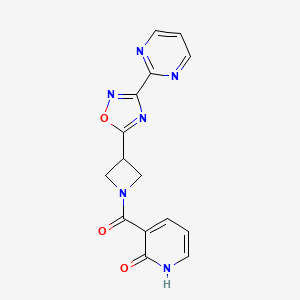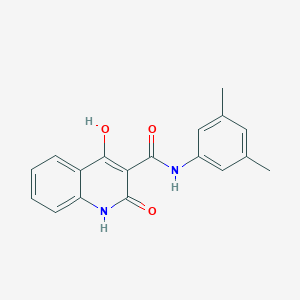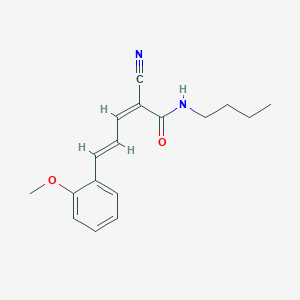
2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains several amino groups and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The naphthalene ring system would contribute significant π-conjugation and aromaticity to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino groups might participate in condensation reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the naphthalene ring might make the compound relatively hydrophobic, while the amino and carboxylic acid groups could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A novel fluorescent probe for β-amyloids was synthesized using a compound structurally related to 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. This probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, indicating potential use in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Fluorescent Derivatisation in Biochemistry
3-(Naphthalen-1-ylamino)propanoic acid, similar to the requested compound, was coupled to amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatives showed strong fluorescence, suggesting potential use in biological assays (Frade et al., 2007).
Cancer Research
A study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include a structural component related to the requested compound. These derivatives showed potent cytotoxic properties against various cancer cell lines, indicating potential for cancer treatment (Deady et al., 2003).
Photophysical Studies
The photophysical behavior of probes containing dimethylamino naphthalene moieties was examined, relevant to understanding the properties of similar compounds like the requested one. These probes are used in studying biological systems, highlighting their relevance in biochemical research (Cerezo et al., 2001).
Synthesis of Bioactive Compounds
Compounds structurally related to 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid have been synthesized and explored for their potential biological activity. These studies contribute to the development of new therapeutics and diagnostic tools (Abdallah et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21(2)10-9-19-16(18(23)24)12-17(22)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16,19H,9-10,12H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPFKRQJGADJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)
![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)

![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)




![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2975281.png)
![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
